Ravoxertinib directly targets the terminal kinases of the MAPK pathway. Its effects are highly dependent on the specific genetic alterations present in the cancer cells.
The following diagram illustrates the MAPK pathway and the strategic position of this compound's action.
The robust preclinical data on this compound is derived from standardized in vitro and in vivo experimental models. Key quantitative findings on its efficacy are summarized in the table below.
| Model System | Cell Lines/Models Used | Key Findings on this compound |
|---|
| In Vitro (Cancer) | BRAF-mutant (e.g., A375, SKMel19 melanoma), RAS-mutant, WT cells [1] [2] | • Sharply inhibited proliferation & colony formation in BRAF-mutant cells [1]. • Induced G1 cell cycle arrest and apoptosis in BRAF-mutant cells [1] [2]. • GI₅₀ values in low nanomolar range for sensitive lines [1]. | | In Vivo (Xenograft) | BRAF-mutant human cancer cell xenografts in mice [1] | Selectively inhibited tumor growth in BRAF-mutant models with well-tolerated doses [1]. | | Combination Therapy (in vitro) | BRAFi-sensitive & resistant melanoma cells (e.g., 451LU, A375) [2] | • Synergistic effect (CI < 1) with BRAFi (PLX4032) in resistant lines [2]. • Enhanced apoptosis induction, particularly in resistant settings [2]. |
1. Cell Viability and Proliferation Assay [1]
2. Monolayer Colony Formation Assay [1]
3. Cell Cycle and Apoptosis Analysis [1]
4. Western Blotting for Pathway Modulation [1] [2]
The workflow below integrates these key experimental approaches.
Research has revealed that this compound's application may extend beyond cancer, showing promise in other disease areas involving pathological MAPK signaling.
This compound represents a strategically important inhibitor for targeting the MAPK pathway. Its selectivity for ERK1/2 and efficacy in BRAF-mutant cancers, especially in overcoming resistance to upstream inhibitors, provides a strong rationale for its continued development.
| Parameter | ERK1 | ERK2 |
|---|---|---|
| Biochemical Potency (IC₅₀) | 1.1 nM [1] | 0.3 nM [1] |
| Selectivity | Highly selective for ERK1/2; demonstrates a BRAF mutation-dependent anti-tumor effect [2]. |
The potency data for this compound is primarily established through biochemical assays that measure the concentration at which the inhibitor reduces enzyme activity by half (IC₅₀) [1]. Its functional effects have been extensively validated in subsequent cell-based and animal models.
The following diagram illustrates the MAPK pathway and the specific point inhibited by this compound.
Diagram 1: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway [4] [3].
This compound represents a strategic approach to targeting cancers driven by hyperactive MAPK signaling, particularly those with BRAF V600E/K mutations [2]. Its primary therapeutic value, as suggested by preclinical studies, may lie in combination regimens with upstream BRAF and/or MEK inhibitors. This approach can enhance pathway suppression and induce greater apoptosis, especially in models that have developed resistance to BRAF/MEK inhibition alone [3].
| Aspect | Details |
|---|---|
| Drug Name | This compound (GDC-0994) [1] |
| Primary Mechanism | Selective, small-molecule inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) [2] [3] |
| Key Targets | MAPK1 (ERK2), MAPK3 (ERK1) [1] |
| Biochemical Potency | 0.3 nM (ERK1), 1.1 nM (ERK2) [2] |
| Primary Investigated Contexts | • BRAF mutant cancers • RAS mutant cancers • Subarachnoid Hemorrhage (SAH) & neurological deficits • MAPK-driven lymphatic disorders (e.g., Lymphangiectasia) [2] [3] [4] |
The following table quantifies the effects of this compound across various preclinical models.
| Disease Model | Model Type | Dosing & Route | Key Quantitative Findings | Proposed Mechanism |
|---|
| BRAF Mutant Cancers [3] | • In vitro: BRAF mutant cell lines • In vivo: BRAF mutant xenograft mice | Not specified in excerpts | • Sharp inhibition of cell proliferation & colony formation • Induces G1 phase cell-cycle arrest • Significant tumor growth inhibition in xenografts | Selective inhibition of downstream ERK1/2 in BRAF-mutated, MAPK-hyperactivated cells | | Subarachnoid Hemorrhage (SAH) [2] | Rat endovascular perforation model | Intracerebroventricular (i.c.v.) injection, 30 mins post-SAH | • Improved long-term sensorimotor/spatial learning (vs. SAH+Vehicle) • Attenuated blood-brain barrier damage & cerebral edema at 72h • Decreased apoptosis-related factor (active caspase-3) | Early inhibition of SAH-induced Erk1/2 phosphorylation (p-Erk1/2) | | Lymphangiectasia [4] | Endothelial KRASG12D mutant mice | Pharmacological inhibition (specific route not detailed) | • Reversed defective lymphatic basement membrane • Reduced chyle accumulation in pleural space • Improved neonatal survival | Inhibition of pathological MAPK activation, restoring Nfatc1-dependent genetic program |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.
This methodology is used to assess the direct anti-tumor effect of this compound on cancer cell lines.
This protocol evaluates the neuroprotective effects of this compound after a brain injury.
This model tests this compound's efficacy in treating a MAPK-driven structural lymphatic disease.
KrasG12D fl/+; Cdh5CreERT2).KrasG12D mutation.The following diagram illustrates the core MAPK/ERK signaling pathway that this compound inhibits and the logical flow of its therapeutic effects based on the preclinical evidence.
This diagram shows how this compound directly inhibits ERK1/2, a key node in the MAPK pathway often hyperactivated by upstream mutations like BRAF, to produce therapeutic effects.
The table below summarizes the core characteristics of Ravoxertinib:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | GDC-0994, RG7842 [1] [2] |
| Primary Targets | ERK1 & ERK2 (key downstream effectors in the MAPK pathway) [3] [4] |
| Primary Action | Inhibits ERK1/2 kinase activity, blocking downstream signaling [5] |
| Administration | Oral [5] [3] |
| Highest Phase | Phase 1 Clinical Trials [1] [4] |
This compound works by potently and selectively inhibiting ERK1 and ERK2. It acts as an ATP-competitive inhibitor that prevents ERK from phosphorylating its substrates, such as p90RSK (with an IC50 of 12 nM) [3] [6]. This inhibition leads to suppressed proliferation and survival signals in tumor cells dependent on MAPK pathway signaling [5] [4].
A key characteristic noted in studies is that unlike some other ERK inhibitors, this compound does not majorly impact the phosphorylation levels of ERK itself; instead, it effectively blocks the activity of ERK and its downstream signaling [7]. This suggests a potentially different mechanism of action concerning feedback signaling within the pathway.
The potency of this compound has been established through various biochemical and cellular assays, with data summarized in the following table:
| Parameter | Value | Context / Assay Details |
|---|---|---|
| Biochemical IC50 (ERK2) | 0.3 - 3.1 nM | Cell-free assay [3] [4] [8] |
| Biochemical IC50 (ERK1) | 1.1 - 6.1 nM | Cell-free assay [3] [4] [8] |
| Cellular IC50 (p-RSK) | 12 nM | In tumor cells [3] [6] |
| Cellular IC50 (p-ERK2) | 0.086 µM (86 nM) | In A375 cells (BRAF V600E mutant) [4] |
| Cellular IC50 (p-RSK) | 0.14 µM (140 nM) | In A375 cells (BRAF V600E mutant) [4] |
| In Vivo Dose | 10 mg/kg | Oral dose in CD-1 mice sufficient for target coverage >8 hours [3] [6] |
Preclinical studies highlight two major contexts for this compound's anti-tumor effects: monotherapy in BRAF-mutant cancers and combination therapy to overcome resistance.
For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.
1. Cell Viability Assay (CCK-8) [5]
2. Monolayer Colony Formation Assay [5]
3. Cell Cycle and Apoptosis Analysis [5]
4. Western Blotting for Pathway Analysis [5] [7]
This compound has reached Phase 1 clinical trials for patients with advanced solid tumors.
Ravoxertinib targets the terminal kinases in the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway), a key signaling cascade that regulates cell growth, proliferation, and survival [1]. Dysregulation of this pathway is implicated in approximately 40% of human cancers [1].
The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| Drug Type | Small molecule [2] |
| Primary Target | ERK1/2 (MAPK1/MAPK3) [3] |
| Mechanism of Action | ERK inhibitor (ERK subfamily inhibitors) [2] |
| Route of Administration | Oral [4] |
| Biochemical Potency (IC₅₀) | ERK2: 0.3 - 3.1 nM; ERK1: 1.1 - 6.1 nM [5] [4] |
| Selectivity | Highly selective for ERK1 and ERK2; also inhibits p90RSK (IC₅₀ = 12 nM) [4] |
This mechanism is illustrated in the following pathway diagram:
As of the latest information, this compound has been investigated in Phase 1 clinical trials for oncology and is the subject of recent preclinical studies.
| Area | Status/Indication | Key Details / Findings |
|---|---|---|
| Clinical Trials (Phase 1) | Solid Tumors [2] | First trial initiated around 2013-2014 [2]. A Phase I study reported an acceptable safety profile and pharmacodynamic effects [5]. |
| Metastatic Colorectal Cancer [2] | - | |
| Metastatic Non-Small Cell Lung Cancer [2] | - | |
| Melanoma [2] | - | |
| Preclinical Research | Subarachnoid Hemorrhage (SAH) [5] | In a rat model, treatment improved long-term sensorimotor/spatial learning deficits, attenuated neurobehavioral deficits, blood-brain barrier damage, and cerebral edema [5]. |
| Focal Cortical Dysplasia [2] | Research status in China noted as of June 2024 [2]. |
Preclinical studies provide insight into the experimental methodologies and potential therapeutic applications of this compound.
In Vitro Protocol (Cell Viability): To assess the effect of this compound on cancer cell lines, researchers typically treat cells (e.g., lung adenocarcinoma lines A549, HCC827, HCC4006) with a range of concentrations (e.g., 50 nM, 0.5 μM, 5 μM) for a defined period (e.g., 48 hours). Cell viability is then measured using standard assays like MTT or CellTiter-Glo [4].
In Vivo Protocol (Rodent SAH Model): In a rat model of subarachnoid hemorrhage, this compound was administered via intracerebroventricular (i.c.v.) injection 30 minutes after the induction of SAH. The study evaluated:
Key Research Findings: The study concluded that this compound improves long-term neurologic deficits after experimental SAH, likely through the early inhibition of ERK1/2 signaling, which in turn reduces neuronal apoptosis [5].
Despite the promising preclinical data, no ERK1/2 inhibitor, including this compound, has yet received FDA approval [1]. The future development of this compound may involve:
Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the key downstream node of the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 is a crucial therapeutic target in cancers with aberrant MAPK signaling [1] [3]. The table below summarizes its core biochemical and pharmacological characteristics:
| Attribute | Details |
|---|---|
| Targets | ERK1 & ERK2 (primary), p90RSK (secondary) [4] |
| IC₅₀ (ERK1) | 6.1 nM [4] |
| IC₅₀ (ERK2) | 3.1 nM (primary target) [4] |
| IC₅₀ (p-RSK) | 12 nM [4] |
| Oral Availability | Yes [1] [2] |
| Clinical Stage | Phase I (as of 2024/2025) [1] [3] [5] |
This compound exerts its effects by inhibiting the classical Ras-Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers [6]. The diagram below illustrates this pathway and the point of inhibition by this compound.
The Ras-Raf-MEK-ERK signaling cascade and this compound's inhibition point. [1] [7] [6]
Recent studies have provided deeper insights into the genetic factors influencing this compound's efficacy and the mechanisms of acquired resistance.
| Experimental Model | Observation in BRAF mutant models | Observation in RAS mutant or WT models |
|---|---|---|
| Cell Proliferation & Colony Formation | Sharply inhibited [1] [2] | Little to no effect [1] [2] |
| Cell Cycle | Remarkable G1 phase arrest [1] [2] | Not observed [1] [2] |
| Gene Expression | Significant changes in cell cycle pathway genes [1] [2] | No remarkable changes [1] [2] |
| In Vivo Tumor Growth (Xenograft) | Selectively inhibited [1] [2] | Not reported |
Proposed mechanism of resistance to this compound via ERK5 pathway compensation. [3]
Based on the cited literature, here are detailed methodologies for key experiments evaluating this compound.
Cell Proliferation/Viability Assay (MTT Assay)
Western Blot Analysis
In Vivo Xenograft Mouse Model
The table below summarizes the key biochemical potency data for Ravoxertinib (GDC-0994).
| Target | Reported IC50 | Experimental Context | Source Type |
|---|---|---|---|
| p90RSK | 12 nM | In vitro cell-based assay (inhibition of phosphorylated RSK) | Commercial/Technical Website [1] |
| ERK1 | 1.1 nM | Cell-free biochemical assay | Commercial/Technical Website [2] |
| ERK2 | 0.3 nM | Cell-free biochemical assay | Commercial/Technical Website [2] |
The 12 nM IC50 for p90RSK is reported on a website from a chemical supplier that provides research compounds [1]. This value is widely cited in other commercial and informational contexts. However, within the search results, this specific datum is not directly present in the available primary research articles [3]. The most relevant primary study confirms that this compound "potently inhibits phospho-p90RSK in tumor cells" but does not list the specific IC50 value [3].
Despite the lack of a primary source for the exact IC50, the relationship between this compound and p90RSK inhibition is well-established scientifically.
The following diagram illustrates this central signaling pathway and the point of inhibition by this compound.
For researchers aiming to confirm the biological impact of this compound on p90RSK in their models, here are key experimental protocols based on the cited literature:
Primary Readout: Western Blot for Phospho-RSK
Functional Cellular Assays
The table below summarizes the core information about Ravoxertinib and its clinical development status.
| Attribute | Details |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | GDC-0994 [1] [2] |
| Drug Type | Small Molecule [1] |
| Mechanism of Action | ERK1 and ERK2 inhibitor [1] [3] |
| Related Clinical Trial | NCT01875705 [1] |
| Trial Phase | Phase 1 [1] [4] |
| Trial Status | Completed [1] |
| Trial Purpose | Treatment [1] |
| Reported Indications | Solid Tumors; Locally Advanced or Metastatic Solid Tumors [1] [4] |
This compound acts as a potent ATP-competitive inhibitor of the kinases ERK1 and ERK2, with biochemical IC50 values of 6.1 nM and 3.1 nM, respectively [3] [2]. It also inhibits phosphorylation of RSK, a key downstream substrate of ERK [2]. By targeting ERK directly, it aims to suppress the MAPK pathway, which is frequently hyperactivated in cancers, and may overcome resistance to upstream BRAF or MEK inhibitors [5] [6].
Though the clinical trial results from NCT01875705 are not detailed in the public search results, recent peer-reviewed studies illuminate the potential of this compound.
For researchers seeking more detailed data, the following approaches are recommended:
Ravoxertinib is an orally bioavailable, highly selective small-molecule inhibitor of ERK1 and ERK2, which are terminal kinases in the MAPK signaling pathway [1] [2]. Its preclinical profile is summarized below.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule inhibitor [3] [4] |
| Primary Targets | ERK1 (IC50: 1.1-6.1 nM) & ERK2 (IC50: 0.3-3.1 nM) [1] [2] [4] |
| Key Mechanism | Inhibits downstream MAPK pathway signaling; reported to block phosphorylation of RSK (IC50: 12 nM), a direct ERK target, without majorly altering ERK phosphorylation levels [1] [2]. |
| Selectivity | Shows potent, selective activity against ERK1/2; effect is notably dependent on the presence of BRAF mutations in cancer cells [5]. |
Preclinical studies have demonstrated that this compound's antitumor activity is highly selective for cancers with mutations activating the MAPK pathway, particularly BRAF mutations [5].
The table below summarizes key preclinical findings for this compound monotherapy:
| Cancer Model | Model Type | Key Findings |
|---|---|---|
| BRAF-mutant Melanoma | Cell lines (with/without resistance to BRAF/MEK inhibitors) | Reduces cell viability & long-term colony growth; induces apoptosis; effectively blocks MAPK signaling even in therapy-resistant cells [1]. |
| KRAS-mutant Pancreatic Cancer | Cell lines, organoids, rat models | Combined with a pan-RAF inhibitor, shows highly synergistic, apoptotic activity at low doses; more effective than RAF/MEK or MEK/ERK combinations [6]. |
| Broad Preclinical Activity | Various human xenograft models (e.g., colorectal, thyroid) | Significant single-agent activity in multiple in vivo cancer models, including KRAS and BRAF mutants [1] [2]. |
A prominent strategy highlighted in the research is vertical inhibition of the MAPK pathway. Combining this compound with inhibitors of upstream targets like BRAF or RAF shows strong synergy, overcoming compensatory feedback mechanisms that often limit monotherapies [1] [6]. In BRAF-mutant melanoma, adding this compound to BRAF/MEK inhibitor combinations strongly reduced long-term growth in double-resistant cell lines [1] [7].
Here are summaries of key methodologies used in the this compound studies, which can serve as a reference for experimental design.
| Experiment Type | Key Protocol Details |
|---|
| Cell Viability & Apoptosis | - Assays: MTS/MUU or similar for dose-response curves (typical range: 0.039 to 10 µM), colony formation for long-term effects.
The following diagram illustrates the MAPK/ERK signaling pathway and the strategic positioning of this compound and other inhibitors.
MAPK Pathway and Inhibitor Strategy. This compound targets ERK to suppress pathway output and overcome resistance to upstream inhibitors.
Available information suggests that this compound has not progressed beyond early-phase clinical trials.
| Trial Phase | Status & Context |
|---|---|
| Phase I | A single Phase I dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors was completed [3] [4]. The trial reported a manageable safety profile and promising pharmacodynamic effects [1] [8]. |
| Indications | The clinical trial explored this compound for several solid tumors, including melanoma, metastatic colorectal carcinoma, and metastatic non-small cell lung cancer [3]. |
| Current Status | The drug's highest development phase for any oncology indication remains Phase I [3]. No later-phase trials or approval dates are listed, indicating a halt in clinical development for solid tumors. |
This compound is a potent and selective ERK1/2 inhibitor with a strong mechanistic rationale for treating MAPK-pathway driven cancers, particularly those with BRAF mutations. Preclinical data highlights its potential, especially in combination with upstream MAPK pathway inhibitors, to overcome drug resistance. However, its clinical application remains limited as it has not advanced beyond Phase I trials.
This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) with potential antineoplastic activity [1]. As a key downstream node of the mitogen-activated protein kinase (MAPK) pathway, ERK1/2 regulates critical cellular processes including proliferation, differentiation, and survival [2]. Upon administration, this compound inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways, preventing ERK-dependent tumor cell proliferation and survival [1] [3]. The compound has demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice [4] [3].
The following diagram illustrates this compound's targeted inhibition within the MAPK signaling pathway:
The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for quantifying this compound's effects on cell viability [2]:
Protocol Steps:
The MTT assay measures mitochondrial dehydrogenase activity as an indicator of cell viability [5]:
Reagent Preparation:
Assay Procedure:
The experimental workflow for assessing this compound's effects can be summarized as follows:
Table 1: this compound inhibitory concentrations against key targets
| Target | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|
| ERK2 | 0.3 nM | Cell-free assay | [4] [3] |
| ERK1 | 1.1 nM | Cell-free assay | [4] [3] |
| p-RSK | 12 nM | Cellular assay | [6] |
| Phospho-ERK2 (A375 cells) | 0.086 μM | Cellular assay (BRAF V600E mutant) | [3] |
| Phospho-RSK (A375 cells) | 0.14 μM | Cellular assay (BRAF V600E mutant) | [3] |
Table 2: this compound response across cancer cell lines with different genetic backgrounds
| Cell Line | Cancer Type | Genetic Background | Reported Effect | Reference |
|---|---|---|---|---|
| A375 | Melanoma | BRAF V600E mutant | Sharp inhibition of proliferation | [2] [3] |
| MDA-T41 | Thyroid cancer | BRAF mutant | Remarkable growth inhibition | [2] |
| RPMI-7951 | Melanoma | BRAF mutant | Significant viability reduction | [2] |
| G-361 | Melanoma | BRAF mutant | Profound anti-proliferative effect | [2] |
| CAL-62 | Thyroid cancer | RAS mutant | Minimal effect | [2] |
| C643 | Thyroid cancer | RAS mutant | Limited response | [2] |
| WRO | Thyroid cancer | BRAF/RAS wild-type | Little to no effect | [2] |
| HeLa | Cervical cancer | BRAF/RAS wild-type | Minimal impact | [2] |
Recent research demonstrates that this compound exhibits selective efficacy in BRAF mutant cancer cells compared to RAS mutant or wild-type counterparts [2]:
Monolayer Colony Formation Protocol:
Cell Cycle Analysis Protocol:
Beyond direct cancer cell proliferation inhibition, this compound has demonstrated efficacy in addressing cancer-associated bone destruction:
This compound represents a potent and selective ERK1/2 inhibitor with particular utility in studying MAPK pathway dysregulation, especially in BRAF-mutant cancer models. The protocols outlined herein provide robust methodologies for assessing its effects on cell viability, proliferation, and related cellular processes. Researchers should prioritize genetic characterization of model systems when designing experiments with this compound, as BRAF mutation status significantly predicts response. The compound's additional applications in modulating microenvironmental processes like osteoclastogenesis further expand its research utility in cancer biology and metastasis studies.
The table below summarizes key chemical properties and solubility data for Ravoxertinib to help in your experimental planning.
| Parameter | Details |
|---|---|
| CAS Number | 1453848-26-4 [1] [2] |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂ [1] |
| Molecular Weight | 440.86 g/mol [1] |
| Solubility in DMSO | 81 mg/mL (183.73 mM) [1] |
| Solubility in Ethanol | 81 mg/mL (183.73 mM) [1] |
| Recommended Stock Concentration | 10-100 mM (in DMSO or Ethanol) [1] |
This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO, which is a typical concentration used for in vitro assays.
Materials
Step-by-Step Procedure
Calculation: Determine the mass of powder needed. For a 1 mL, 100 mM stock solution:
Weighing: Accurately weigh out 44.09 mg of this compound powder and transfer it to a sterile, labeled tube.
Dissolution: Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 100 mM.
Mixing: Vortex the mixture vigorously for 1-2 minutes. If any undissolved particles remain, brief sonication is recommended to aid complete dissolution [1].
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability [1].
The following diagram illustrates a general workflow for preparing and using this compound stock solutions in cell-based experiments.
For Research Use Only: this compound is not for human or veterinary use. It is intended for research applications in a controlled laboratory setting [1] [2].
Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node of the MAPK pathway, ERK1/2 represents an important therapeutic target in cancers with RAS/RAF pathway mutations. These application notes provide detailed protocols for utilizing this compound in cancer cell line studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number (free base) | 1453848-26-4 | [1] [2] |
| CAS Number (HCl salt) | 2070009-58-2 | [3] |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂ | [1] [4] |
| Molecular Weight | 440.86 g/mol (free base) | [1] |
| Purity | >98% | [1] |
| Solubility in DMSO | ≥35 mg/mL (79.4 mM) | [1] |
Table 2: Biochemical Inhibition Profile of this compound
| Target | IC₅₀ | Experimental Context | Reference |
|---|---|---|---|
| ERK2 | 0.3 - 3.1 nM | Cell-free assay | [1] [3] [4] |
| ERK1 | 1.1 - 6.1 nM | Cell-free assay | [1] [3] [4] |
| p90RSK | 12 nM | Cell-free assay | [1] |
| Phospho-ERK2 (cellular) | 86 nM | A375 cells (BRAF V600E mutant) | [4] |
| Phospho-RSK (cellular) | 140 nM | A375 cells (BRAF V600E mutant) | [4] |
Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO for optimal results [4].
For cell culture applications, prepare working concentrations by diluting stock solution in appropriate culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
Recommended solvent controls: Include vehicle control (DMSO) in all experiments at the same concentration used for treated samples.
This protocol is adapted from studies demonstrating this compound's selective inhibition of BRAF mutant cancer cells [5] [6].
This protocol assesses long-term clonogenic survival after this compound treatment [5].
This protocol evaluates this compound-induced cell cycle arrest [5].
This protocol verifies target engagement and downstream pathway modulation [7].
Background: Cancer-associated fibroblasts (CAFs) promote EGFR TKI resistance through AhR-dependent activation of AKT and ERK signaling pathways [7].
Combination Protocol:
Rationale: Recent evidence demonstrates BRAF mutation-dependent anti-tumor effect of this compound [5] [6].
Experimental Design:
Expected Results: BRAF mutant cells show sharp inhibition of proliferation and colony formation with G1 phase cell-cycle arrest, while most RAS mutant or wild-type lines show little effect [5] [6].
This compound represents a valuable tool for targeting the ERK pathway in cancer cell lines, particularly those harboring BRAF mutations. The protocols outlined here provide comprehensive guidance for investigating its effects on cell viability, colony formation, cell cycle, apoptosis, and pathway modulation. The BRAF mutation-dependent sensitivity recently reported [5] [6] highlights the importance of proper cell line selection and suggests a rational strategy for patient selection in clinical contexts.
Ravoxertinib is a small molecule with the chemical formula C₂₁H₁₈ClFN₆O₂ and a molecular weight of 440.86 g/mol [1].
Stock Solution Preparation
Storage Conditions Adhere to the following storage conditions to maintain stability:
| Form | Temperature | Other Conditions |
|---|---|---|
| Powder [1] | -20°C | Tightly sealed container, cool, well-ventilated area, away from direct sunlight. |
| Solution (DMSO/Ethanol) [1] | -80°C | - |
| In vivo Homogeneous Suspension [2] | Prepared fresh from powder | Use a vehicle like 1% CMC-Na to achieve concentrations ≥5 mg/mL. |
Safety and Handling
Cell Viability Assay (CCK-8) This protocol assesses this compound's effect on cell proliferation [3].
Monolayer Colony Formation Assay This protocol evaluates the long-term clonogenic survival of cells after drug treatment [3].
Cell Cycle Analysis by Flow Cytometry This protocol determines the phase of cell cycle arrest induced by this compound [3].
Preparation of Dosing Formulation
Dosing in Mouse Models
This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 1.1 nM and 0.3 nM, respectively [2]. Its primary mechanism involves inhibiting the phosphorylation of downstream ERK targets like p90RSK, which blocks proliferative and survival signals in cancer cells [3] [2].
Recent findings highlight that the anti-tumor efficacy of this compound is highly selective for cancer cells harboring BRAF mutations (e.g., V600E), in which it sharply inhibits proliferation, colony formation, and induces G1 phase cell cycle arrest. It shows significantly less effect in most RAS mutant or wild-type cells [3]. This indicates that BRAF mutation status could be a key biomarker for patient selection in clinical trials.
The diagram below illustrates the targeted signaling pathway and the selective inhibitory effect of this compound.
The table below summarizes the fundamental chemical and biological characteristics of Ravoxertinib.
| Property | Specification |
|---|---|
| CAS Number | 1453848-26-4 [1] [2] |
| Molecular Formula | C({21})H({18})ClFN({6})O({2}) [1] |
| Molecular Weight | 440.86 g/mol [1] |
| Primary Target | ERK1/2 (MAPK1/MAPK3) [3] [2] |
| Biochemical IC(_{50}) | ERK1: 1.1 - 6.1 nM; ERK2: 0.3 - 3.1 nM [1] [2] |
| Cellular IC(_{50}) (p-RSK) | 12 nM [1] [2] |
| Solubility (DMSO) | ~81 mg/mL (183.73 mM) [1] |
| Solubility (Ethanol) | ~81 mg/mL (183.73 mM) [1] |
A stable stock solution is critical for reproducible experimental results.
| Parameter | Recommended Protocol |
|---|---|
| Solvent | Anhydrous DMSO [1] [2]. |
| Typical Stock Concentration | 10 - 100 mM (e.g., 10 mM for ease of use) [4]. |
| Preparation Example | To make 10 mL of 10 mM stock: Add 10 mg of this compound to 2.27 mL of DMSO. |
| Storage | Aliquot and store at -80°C for long-term stability (e.g., 1 year). Avoid freeze-thaw cycles [1]. |
The table below outlines protocols for using this compound in cell-based assays, based on published research.
| Parameter | Protocol & Working Concentrations |
|---|
| Cell Viability/Proliferation (72-hour assay) | Treatment: 0.001 μM to 10 μM this compound for 72 hours [2]. Readout: CellTiter-Glo luminescent assay [2]. Reported IC(_{50}): 0.012 μM to 0.08 μM in BRAF- and KRAS-mutant cell lines [2]. | | Signaling Inhibition (Western Blot) | Pre-treatment: 0.005 μM to 0.5 μM for 1 hour [2]. Stimulation: Follow with EGF (50 ng/mL) for 15 minutes [2]. Lysis: Use RIPA buffer with protease/phosphatase inhibitors [2]. Targets: Phospho-ERK1/2 (Thr202/Tyr204), Phospho-RSK (Ser380) [2]. | | Apoptosis Assay (Flow Cytometry) | Treatment: 0.1 μM for 48 hours [2]. Staining: Annexin V-FITC and Propidium Iodide (PI) [2]. | | General Research Use | Studies have used a range of concentrations, from 10 nM to 10 μM, depending on the assay and cell type [5] [4]. |
To help you contextualize this compound's mechanism of action within the MAPK pathway and a typical experimental workflow, please refer to the following diagrams.
I hope these detailed application notes provide a solid foundation for your work. Should you require further clarification on a specific protocol or have data from a particular cell model, please feel free to ask.
The following table summarizes the methodology and results from a key in vivo study using the A375 melanoma cell line (BRAF V600E mutant) [1] [2].
| Experimental Aspect | Details |
|---|---|
| Cell Line | A375 (BRAF V600E mutant melanoma) [1] [2] |
| Model Type | Xenograft in nude mice (female, 6-8 weeks old) [2] |
| Initial Tumor Size | 100–120 mm³ at start of treatment [2] |
| Dosage of Ravoxertinib | 10 mg/kg and 30 mg/kg [1] [2] |
| Route of Administration | Oral gavage [1] [2] |
| Dosing Frequency | Twice daily [2] |
| Treatment Duration | 14 days [2] |
| Efficacy Outcome (30 mg/kg) | 78% reduction in tumor volume compared to vehicle control [2] |
| Additional Analyses | Reduction in tumor weight (72%); Immunohistochemistry (IHC) showed ≥80% reduction in p-ERK and Ki-67 [2] |
To support the in vivo experiments, here is quantitative data on the drug's activity from cellular and biochemical assays.
| Parameter | Value | Context / Notes |
|---|---|---|
| IC₅₀ (ERK2) | 0.3 nM | Cell-free assay [3] [4] [5] |
| IC₅₀ (ERK1) | 1.1 nM | Cell-free assay [3] [4] [5] |
| IC₅₀ (p-RSK) | 12 nM | p90RSK, a downstream target [2] [4] [5] |
| Cellular IC₅₀ (p-ERK) | 0.086 μM | In A375 cells (BRAF V600E) [3] |
| Cellular IC₅₀ (p-RSK) | 0.14 μM | In A375 cells (BRAF V600E) [3] |
| Cell Viability IC₅₀ | 0.012 - 0.08 μM | Range in BRAF V600E mutant cell lines (72-hour assay) [2] |
| In Vivo Formulation | 0.5% methylcellulose / 0.1% Tween 80 | Vehicle used in xenograft studies [2] |
The diagram below illustrates the rationale for using this compound in BRAF-mutant models and a general workflow for the in vivo efficacy study.
Diagram 1: Mechanism of this compound action in BRAF-mutant xenograft models. The BRAF mutation constitutively activates the MAPK pathway. This compound inhibits the key downstream nodes ERK1/2, leading to anti-tumor effects [1] [6] [5].
Diagram 2: Generalized in vivo efficacy workflow for this compound. This outlines the key steps involved in a typical xenograft study, from cell line selection to final analysis [1] [2].
The searched literature confirms the efficacy of this compound but omits many granular details required to replicate the protocol fully. Key information that is missing includes:
To obtain a complete protocol, I suggest you:
This compound is an orally bioavailable, highly selective ATP-competitive inhibitor of ERK1 and ERK2 (ERK1/2), which are the key downstream nodes of the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves inhibiting the phosphorylation of downstream substrates like p90RSK, thereby disrupting signals for cell growth and proliferation [1] [2].
The anti-tumor effect of this compound is not uniform across all cancers with MAPK pathway activation; it is highly selective for cancers harboring BRAF mutations [1].
This mutation-dependent selectivity provides a rational strategy for patient selection in clinical trials and future therapeutic use [1].
The table below summarizes key experimental data from preclinical studies of this compound.
| Experimental Model | Assay Type | Key Finding | Citation |
|---|---|---|---|
| BRAF Mutant Cancer Cells | In vitro cell viability | Sharp inhibition of cell proliferation | [1] |
| BRAF Mutant Cancer Cells | In vitro colony formation | Sharp inhibition of colony formation | [1] |
| BRAF Mutant Cancer Cells | In vitro cell cycle analysis | Induction of remarkable G1 phase arrest | [1] |
| BRAF Mutant Xenograft | In vivo mouse model | Selective inhibition of tumor growth | [1] |
| RAS Mutant/WT Cells | In vitro multiple assays | Little effect on proliferation, colony formation, or cell cycle | [1] |
The following protocols are adapted from methodologies used in the cited research to evaluate the efficacy of this compound [1].
The following diagram illustrates the MAPK/ERK signaling pathway, the site of this compound inhibition, and its downstream consequences on cell cycle progression, highlighting the differential effect based on mutation context.
Diagram 1: Mechanism and experimental assessment of this compound. The diagram shows how this compound inhibits ERK1/2 in the MAPK pathway. In BRAF mutant cancer cells, this inhibition is highly effective, leading to significant downstream effects like G1 cell cycle arrest, which can be measured by the listed experimental protocols.
The finding that this compound's efficacy is primarily in BRAF mutant cancers [1] has critical implications for its clinical development. This highlights the necessity of robust patient selection strategies based on genetic biomarkers.
Future research should explore combination therapies. For instance, as resistance to KRAS G12C inhibitors like sotorasib and adagrasib often occurs through "off-target" mechanisms involving mutations in other oncogenes like BRAF or reactivation of the MAPK pathway [3], this compound could potentially be a therapeutic option for overcoming such resistance.
Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of ERK1/2, the terminal kinase effector of the Mitogen-Activated Protein Kinase (MAPK) pathway [1]. Dysregulation of the MAPK pathway is a common feature in many cancers, such as melanoma and colorectal cancer, often driven by mutations in BRAF or RAS genes [2] [3].
While BRAF inhibitors (BRAFi, e.g., vemurafenib/PLX4032) and MEK inhibitors (MEKi) are standard of care for BRAF-mutant melanoma, therapeutic efficacy is often limited by acquired resistance, frequently involving reactivation of the MAPK pathway [2] [4]. As the most downstream component, ERK represents a promising target to overcome this resistance. Preclinical evidence demonstrates that adding this compound to BRAFi/MEKi regimens enhances MAPK pathway suppression, induces apoptosis, and inhibits growth, especially in resistant cancers [2] [5].
The therapeutic effect of this compound is highly dependent on the genetic background of cancer cells. Studies show it selectively inhibits the growth of BRAF-mutant cancer cells while having little effect on most RAS mutant or wild-type cells [3] [6]. The tables below summarize core quantitative findings.
Table 1: this compound Monotherapy and Combination Effects on Cell Viability & Apoptosis
| Cell Model / Genetic Background | Monotherapy Effect | Key Combination | Combination Effect (vs. Mono) | Experimental Readout |
|---|---|---|---|---|
| BRAF-mutant (Parental, BRAFi-Sensitive) | Reduces viability, induces G1 arrest [3] [6] | BRAFi (PLX4032) + ERKi (this compound) | Slight enhancement of apoptosis induction [2] | Cell viability assays, Cell cycle analysis (Sub-G1 fraction) |
| BRAF-mutant (Acquired BRAFi-Resistant) | Limited single-agent antitumor activity [2] | BRAFi (PLX4032) + ERKi (this compound) | Synergistic reduction in viability & robust apoptosis induction [2] | Combination Index (CI) analysis, Apoptosis assays |
| Double Resistant (BRAFi+MEKi Resistant) | Ineffective at suppressing long-term growth [5] | BRAFi + MEKi + ERKi (this compound) | Strongly reduced long-term cell growth & colony formation [5] | Colony formation assay |
| RAS mutant or Wild-Type | Minimal effect on cell behaviors [3] | Not prominently reported | Not applicable | Cell proliferation & colony formation assays |
Table 2: Molecular Pathway Modulation by this compound
| Experimental Treatment | p-ERK Level | p-MEK Level | p-RSK Level | Key Downstream Effect |
|---|---|---|---|---|
| BRAFi (PLX4032) in BRAFi-Sensitive | Reduced (cell line dependent) | Robustly blocked | Robustly attenuated | Cell death [2] |
| BRAFi (PLX4032) in BRAFi-Resistant | No inhibition / Hyperactivation | No inhibition | No inhibition | Continued proliferation [2] |
| ERKi (this compound) | No major impact (distinctive feature) | No major impact | Robustly attenuated | G1 cell-cycle arrest; Altered cell cycle gene expression [2] [3] |
| BRAFi + ERKi | Not reported | Not reported | Enhanced suppression vs. monotherapy | Synergistic apoptosis in resistant lines [2] |
Here are detailed methodologies for key experiments that validate the efficacy of this compound combinations.
This protocol is used to generate dose-response curves and determine synergistic effects, as shown in [2].
This long-term assay evaluates the ability of treatments to inhibit cancer cell proliferation and clonogenic survival, crucial for demonstrating efficacy against resistant cells [2] [5].
This protocol measures programmed cell death induction, a key mechanism for effective cancer therapy [2] [5].
This compound is a potent and selective ERK1/2 inhibitor with a defined role in overcoming resistance to upstream MAPK pathway inhibitors in BRAF-mutant cancers. The application notes and detailed protocols provided here offer a roadmap for researchers to validate and explore these combinatorial strategies further. The most promising approach appears to be its addition to standard BRAFi/MEKi therapy, particularly for tackling acquired resistance.
This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. As a key downstream node of the RAS/RAF/MEK/ERK (MAPK) pathway, ERK1/2 regulates critical cellular processes including proliferation, differentiation, and survival [2]. Inappropriate activation of this pathway is frequently observed in human cancers, often driven by mutations in BRAF or RAS genes [2]. This compound inhibits the phosphorylation of ERK1/2 and its downstream targets, thereby suppressing ERK-dependent tumor cell proliferation and survival [1]. A first-in-human phase I study reported that this compound has an acceptable safety profile and pharmacodynamic effects [3]. These application notes detail the protocols for the pharmacodynamic biomarker analysis of this compound in preclinical research.
The primary mechanism of action of this compound is the inhibition of ERK1/2 phosphorylation, which is a direct measure of its target engagement [3] [2]. The MAPK pathway is a key signaling cascade, and this compound acts at its terminus.
Table 1: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Biological Significance | Response to this compound | Measurement Technique |
|---|---|---|---|
| p-ERK1/2 | Direct target; indicates pathway activity | Decrease | Western Blot, Immunofluorescence |
| p-RSK | Downstream substrate of ERK; indicates functional pathway inhibition | Decrease | Western Blot |
| Gene Expression in Cell Cycle Pathway | Reflects downstream biological consequences | Significant changes in BRAF mutant cells | RNA Sequencing, qPCR |
| Apoptosis-related Markers (e.g., active caspase-3) | Indicator of cell death induction | Increase | Western Blot, TUNEL Assay |
The following diagram illustrates the site of this compound's action within the MAPK pathway and its downstream effects on key pharmacodynamic biomarkers.
Diagram Title: this compound inhibits the MAPK pathway, reducing p-ERK and impacting key biomarkers.
This section provides step-by-step methodologies for key experiments used to evaluate the pharmacodynamic effects of this compound.
3.1.1 Cell Viability Assay (CCK-8 Protocol)
This protocol is used to assess the anti-proliferative effects of this compound [2].
3.1.2 Western Blot Analysis of p-ERK1/2
This protocol measures the levels of phosphorylated ERK1/2, the primary PD biomarker for this compound target engagement [2].
3.2.1 Pharmacodynamic Biomarker Analysis in a Rat SAH Model
This protocol has been used to evaluate the effect of this compound on p-ERK1/2 levels in a rat model of subarachnoid hemorrhage (SAH) [3]. The principles can be adapted for tumor xenograft models.
3.2.2 Xenograft Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of this compound in vivo [2].
The workflow below summarizes the key stages of a comprehensive preclinical PD biomarker study for this compound.
Diagram Title: Workflow for preclinical PD biomarker analysis of this compound.
The following tables consolidate key quantitative findings from published preclinical studies on this compound.
Table 2: In Vitro Efficacy and PD Biomarker Response of this compound [2]
| Cell Line | Mutation Status | IC₅₀ (nM) for Viability | p-ERK1/2 Inhibition | Key Phenotypic Effect |
|---|---|---|---|---|
| A375 (Melanoma) | BRAF V600E | Sharply inhibited | Potent (nanomolar level) | G1 phase cell-cycle arrest |
| MDA-T41 (Thyroid) | BRAF V600E | Sharply inhibited | Potent (nanomolar level) | Inhibition of colony formation |
| CAL-62 (Thyroid) | KRAS G12R | Little effect | Not remarkable | No significant effect on behaviors |
| Nthy-ori 3-1 (Normal) | Wild-type | Little effect | Not remarkable | No significant effect |
Table 3: In Vivo Efficacy and PD Biomarker Response in a Rat SAH Model [3]
| Experimental Group | p-ERK1/2 Level in CSF/Basal Cortex | Neurological Deficit Score | Cerebral Edema | Active Caspase-3 (Apoptosis) |
|---|---|---|---|---|
| Sham | Baseline | Normal | Normal | Baseline |
| SAH + Vehicle | Significantly Increased | Significantly Impaired | Significant | Elevated |
| SAH + this compound | Significantly Attenuated | Significantly Improved | Attenuated | Decreased |
The use of PD biomarkers is increasingly critical in modern drug development. Biomarker data can support dose selection, provide early efficacy signals, and help stratify patients who are most likely to respond to therapy [4]. For this compound, demonstrating a robust and selective inhibition of p-ERK1/2 in preclinical models is foundational for justifying its progression into clinical trials for BRAF-mutant cancers [2]. Furthermore, monitoring PD biomarkers like p-ERK1/2 in clinical settings (e.g., in plasma or tumor tissue) can provide proof-of-mechanism and guide dose optimization in patients [4] [3].
Ravoxertinib (GDC-0994) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node in the MAPK signaling pathway, ERK1/2 represents a crucial therapeutic target for cancers with RAS/RAF mutations and other conditions involving MAPK pathway dysregulation. This guide provides detailed protocols and application notes for using this compound in preclinical research models.
The MAPK pathway is one of the most frequently dysregulated signaling cascades in human cancers, with approximately 50% of cutaneous melanomas harboring activating BRAF mutations and 20-30% exhibiting RAS mutations [1]. This compound targets ERK1/2, the terminal kinase effectors in the MAPK pathway, providing a strategic approach to overcome resistance that develops to upstream BRAF and MEK inhibitors [1] [2].
This compound demonstrates exceptional selectivity and potency for ERK1/2 kinases:
Table 1: this compound target specificity and inhibitory concentrations (IC₅₀)
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (μM) | Experimental Context |
|---|---|---|---|
| ERK1 | 1.1 nM [2] [5] | - | Cell-free assay [5] |
| ERK2 | 0.3 nM [2] [5] | 0.086 μM [5] | A375 BRAF V600E mutant cells [5] |
| p90RSK | 12 nM [2] | 0.14 μM [5] | A375 BRAF V600E mutant cells [5] |
The following diagram illustrates this compound's position within the MAPK signaling cascade and its therapeutic application strategy:
Figure 1: MAPK signaling pathway and this compound mechanism. This compound directly inhibits ERK1/2, the terminal effectors of the MAPK cascade, making it effective against cancers with BRAF or RAS mutations and those resistant to upstream BRAF or MEK inhibitors [1] [2].
Table 2: this compound stock solution preparation
| Parameter | Specification | Notes |
|---|---|---|
| Solvent | DMSO [7] [4] | Use high-quality, sterile DMSO |
| Stock Concentration | 10-100 mM [7] [4] | Aliquoted and stored at -80°C |
| Storage | -80°C, protected from moisture [4] | Moisture-absorbing DMSO reduces solubility [5] |
| Stability | >1 year at -80°C [4] | Avoid freeze-thaw cycles |
Table 3: In vivo formulation options for this compound
| Formulation | Composition | Final Concentration | Storage |
|---|---|---|---|
| Option 1 [5] | 2% DMSO + 30% PEG300 + 5% Tween 80 + ddH₂O | 5 mg/mL (clear solution) | Fresh preparation recommended |
| Option 2 [4] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.54 mM) | Stable for short-term at 4°C |
| Option 3 [5] | 0.5-1% CMC-Na in water | ≥5 mg/mL (homogeneous suspension) | Stable for several days at 4°C |
Table 4: In vivo dosing regimens across disease models
| Disease Model | Dose | Frequency | Route | Duration | Key Outcomes |
|---|---|---|---|---|---|
| Subarachnoid hemorrhage [8] | 30 min post-SAH | Single dose | i.c.v. injection | 24-72 hours | Improved long-term neurologic deficits, reduced cerebral edema |
| BRAF-mutant xenografts [6] [2] | 10-75 mg/kg | Daily | Oral gavage | 2-4 weeks | Significant tumor growth inhibition |
| KRAS-mutant xenografts [2] | 10 mg/kg | Daily | Oral gavage | 2-4 weeks | Single-agent activity in multiple models |
| General pharmacology [2] | 10 mg/kg | Single dose | Oral | 8-hour coverage | Target coverage for ≥8 hours |
This compound demonstrates particular efficacy in BRAF-mutant models:
This compound represents a valuable research tool for targeting the ERK1/2 node in the MAPK pathway. Its high selectivity, oral bioavailability, and demonstrated efficacy in both oncology and neurological disease models make it particularly useful for studying MAPK-driven pathologies and resistance mechanisms. These detailed protocols provide researchers with comprehensive guidance for implementing this compound in their experimental systems, with specific considerations for different disease models and research applications.
The following tables consolidate key quantitative findings from preclinical studies.
Table 1: In Vitro Biochemical Potency and Selectivity [1]
| Assay Type | Target | IC50 / Potency Value |
|---|---|---|
| Biochemical Assay | ERK1 | 1.1 nM |
| Biochemical Assay | ERK2 | 0.3 nM |
| Biochemical Assay | p90RSK | 12 nM |
Table 2: In Vivo Efficacy & Target Coverage [1]
| Study Model | Dose & Regimen | Key Findings |
|---|---|---|
| CD-1 mice (PK/PD) | 10 mg/kg, oral | Achieved desired target coverage for at least 8 hours |
| KRAS-mutant human xenograft (efficacy) | Oral dosing, daily | Significant single-agent tumor growth inhibition |
| BRAF-mutant human xenograft (efficacy) | Oral dosing, daily | Significant single-agent tumor growth inhibition |
Here are detailed methodologies for key experiments used to characterize this compound.
This protocol is used to determine the anti-tumor effect of this compound on different cancer cell lines.
This protocol evaluates the anti-tumor activity of this compound in live animal models.
The diagram below illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the specific point where this compound acts. ERK1/2 is a key downstream node, and its inhibition can potentially overcome resistance to upstream BRAF or MEK inhibitors [3] [1].
The core quantitative data characterizing the potency of Ravoxertinib is summarized in the table below.
| Assay Type | Target | Reported IC₅₀ | Context / Cell Line | Source / Reference |
|---|---|---|---|---|
| Biochemical Kinase Assay | ERK2 | 0.3 nM | Cell-free system | Selleckchem product specification [1] |
| Biochemical Kinase Assay | ERK1 | 1.1 nM | Cell-free system | Selleckchem product specification [1] |
| Cellular Assay | pERK2 | 0.086 µM | A375 cells (BRAF V600E mutant) | Selleckchem product specification [1] |
| Cellular Assay | pRSK | 0.14 µM | A375 cells (BRAF V600E mutant) | Selleckchem product specification [1] |
| In Vivo Study | Tumor Growth | 10 mg/kg (mouse) | KRAS/BRAF mutant xenografts | Selleckchem product specification [1] |
The following protocols are compiled from methods described in recent research articles that utilized this compound.
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines, particularly those with mutations in the MAPK pathway [2].
This protocol confirms the inhibition of ERK1/2 phosphorylation and downstream signaling by this compound [2].
This protocol outlines the evaluation of this compound's efficacy in mouse models of cancer [3] [1].
This compound is an ATP-competitive, highly selective small-molecule inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases 1 and 2) [4] [1]. ERK1/2 are central downstream effectors in the oncogenic RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) [2]. By directly binding to and inhibiting ERK1/2, this compound blocks the phosphorylation of their downstream substrates, such as p90RSK. This inhibition leads to suppressed tumor cell proliferation and survival [2] [1].
The following diagram illustrates this pathway and the site of this compound's action.
The table below summarizes the key solubility parameters for this compound as provided by chemical suppliers and research data [1] [2].
| Solvent | Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | ≥ 35 mg/mL (79.39 mM) [2] to 87 mg/mL (197.79 mM) [1] | Recommended solvent for preparing stock solutions. Slight variations are due to batch-to-batch differences [1]. |
| Ethanol | ~87 mg/mL (197.79 mM) [1] | A suitable solvent for stock preparation. |
| Water | Insoluble [1] | Not recommended for direct dissolution. |
For in vitro experiments, preparing a concentrated stock solution in DMSO is the standard and most reliable method.
DMSO Stock Solution Protocol
The following diagram illustrates the workflow for preparing and using this compound from the DMSO stock:
Note: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is kept low (typically below 0.1-0.5%) to avoid cellular toxicity.
Q1: The this compound powder does not fully dissolve in DMSO. What should I do?
Q2: How should I handle this compound for in vivo studies?
Q3: A precipitate forms when I add my DMSO stock to the aqueous cell culture medium. Is this normal?
Q4: What is the biological activity and key application of this compound in research?
The table below summarizes the solubility data from major suppliers to help you prepare your stock solutions [1] [2] [3].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 87 - 88 mg/mL | 197.79 - 200.06 mM | Recommended for stock solutions; hygroscopic DMSO can reduce solubility over time - use fresh, anhydrous DMSO [2] [3]. |
| Ethanol | 87 - 88 mg/mL | 197.79 - 200.06 mM | A suitable alternative for in vitro work [2] [3]. |
| Water | Insoluble | Insoluble | Not recommended for stock solution preparation [2] [3]. |
Recommended Protocol for 10 mM DMSO Stock Solution:
Here are detailed methodologies for common cell-based assays, adapted from recent publications [4].
Cell Viability Assay (CCK-8) [4]
Monolayer Colony Formation Assay [4]
The following diagram illustrates the mechanism of this compound and a general workflow for in vitro analysis, based on the cited research [1] [3] [4].
Q1: My this compound precipitates out of solution in the cell culture medium. What should I do?
Q2: The inhibitory effect in my BRAF wild-type cells is much weaker than expected. Is this normal?
Q3: How should I handle and store this compound to ensure its stability?
Ravoxertinib is a potent, selective, and orally bioavailable inhibitor of ERK1 and ERK2, which are key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism involves blocking ERK phosphorylation and subsequent activation of downstream effectors like p90RSK [3] [4].
A critical consideration for your assays is the BRAF mutation status of your cell models. Research consistently shows that this compound's anti-tumor efficacy is significantly more pronounced in cells harboring BRAF mutations (e.g., V600E) compared to those with RAS mutations or wild-type genotypes [3] [5]. This mutation-dependent sensitivity should be a primary factor in your experimental design and a key point in troubleshooting variable results.
The diagram below illustrates how this compound targets the pathway and where genetic context matters.
Here are standardized protocols for common cell-based assays using this compound, compiled from the literature.
This protocol is used to determine the compound's effect on cell growth [3].
| Parameter | Specification |
|---|---|
| Cell Seeding | Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well depending on line). |
| Compound Addition | Add this compound at desired concentrations 16 hours post-seeding. |
| Treatment Duration | Treat cells daily for 5 days. |
| Viability Measurement | Perform Cell Counting Kit-8 (CCK-8) assay. Measure absorbance at 450 nm daily. |
This assay tests the long-term clonogenic survival of cells after treatment [3] [5].
| Parameter | Specification |
|---|---|
| Cell Seeding | Seed cells in triplicate on 6-well plates (200-500 cells/well). |
| Compound Addition | Add this compound 16 hours post-seeding. |
| Treatment Duration | Treat daily for 8-15 days until visible colonies form in control groups. |
| Analysis | Wash colonies with PBS, fix in absolute methanol for 15 min, stain with 0.1% crystal violet, and photograph. |
This protocol assesses if this compound induces cell cycle arrest [3].
| Parameter | Specification |
|---|---|
| Cell Seeding & Treatment | Seed cells on 6-well plates and treat with this compound for 24 or 48 hours. |
| Cell Preparation | Use a commercial cell cycle and apoptosis detection kit. |
| Staining | Follow kit instructions for staining (e.g., with propidium iodide). |
| Analysis | Determine cell cycle distribution using a flow cytometer. Analyze data with software like FlowJo. |
The following table summarizes key biochemical and cellular data that can serve as benchmarks for your experiments.
| Assay Type | Experimental Context | Key Finding / IC₅₀ Value | Reference |
|---|---|---|---|
| Biochemical Assay | Cell-free, ERK2 inhibition | 0.3 nM | [4] |
| Biochemical Assay | Cell-free, ERK1 inhibition | 1.1 nM | [4] |
| Cellular Assay | A375 cells (BRAF V600E), pERK2 reduction | 0.086 µM | [4] |
| Cellular Assay | A375 cells (BRAF V600E), pRSK reduction | 0.14 µM | [4] |
| In Vivo Formulation | Mouse models, oral administration | 40 mg/kg (common dose); 10 mg/kg showed target coverage | [4] [2] |
Here are answers to common technical questions that may arise during experimentation.
Q1: Why do I see highly variable anti-tumor effects between my different cell lines? The most likely cause is the genetic background of your cells. This compound sharply inhibits cell proliferation and colony formation in cancer cells harboring BRAF mutations (especially V600E), while having little effect on most RAS mutant or wild-type cell lines [3]. Always confirm the mutation status of your cell models using genomic DNA sequencing before starting experiments [3].
Q2: What is a suitable solvent for preparing this compound stock solutions?
Q3: My cell viability assays are inconsistent. What could be the issue?
The most concrete information comes from a supplier's product page, which provides the following guidance [1]:
| Aspect | Specification |
|---|---|
| Recommended Storage | Store at low temperature [1] |
| Powder Form | -20°C for 3 years [1] |
| Solution in Solvent | -80°C for 1 year (e.g., in DMSO) [1] |
| Shipping Conditions | With blue ice or at ambient temperature [1] |
| Solvent | Solubility / Recommended Concentration |
|---|---|
| DMSO | 81 mg/mL (183.73 mM) [1] |
| Ethanol | 81 mg/mL (183.73 mM) [1] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.54 mM) [1] |
Since direct data on stability issues is scarce, here are protocols and troubleshooting approaches based on general laboratory best practices and the context of this compound's use in research.
For preparing a solution for in vivo studies, the supplier suggests a sequential process [1]:
Here are potential issues and verification methods informed by general laboratory principles [2]:
| Problem | Possible Cause | Verification & Solution |
|---|
| Unexpected loss of activity | Compound degradation due to improper storage, freeze-thaw cycles, or prolonged time in solution. | Verify Bioactivity: Re-test in a known cell-based assay (e.g., measure inhibition of phospho-ERK or phospho-p90RSK by western blot) [1]. Check Solution: Ensure the solution is clear with no precipitate; sonicate or warm if necessary [1]. | | Poor solubility or precipitate formation | Solution concentration is too high, incorrect solvent used, or compound has precipitated out of solution. | Sonication: Sonicate the solution to re-dissolve [1]. Sequential Solvent Addition: Follow the sequential dilution method for in vivo formulations to maintain clarity [1]. | | High background or non-specific effects in assays | Solvent toxicity (e.g., high DMSO concentration) or off-target effects. | Control Solvent: Include a vehicle control with the same concentration of DMSO/solvent. Confirm Specificity: Use a different ERK1/2 inhibitor as a comparative control to confirm observed effects are target-specific. |
To effectively troubleshoot, it's crucial to first understand the drug's intended target and the nature of off-target effects.
When your experiments with this compound yield unexpected results, the following systematic approach can help identify whether you are observing off-target effects.
Here are detailed methodologies for experiments that can help identify and confirm off-target effects.
This framework allows for systematic identification of off-target pathways by comparing drug treatment to genetic perturbation [3].
This protocol uses protein-fragment complementation assays (PCAs) to directly probe biochemical pathways in live cells [4].
The table below summarizes critical information from the literature to inform your troubleshooting.
| Aspect | Reported Finding | Experimental Consideration |
|---|---|---|
| Primary Target | ERK1/2 kinase [1] [2] | Use active kinase forms in biochemical assays; binding assays can study inactive forms [5]. |
| Genetic Sensitivity | Strong anti-proliferative effect & G1 phase arrest in BRAF mutant cells; minimal effect in most RAS mutant or wild-type cells [1]. | Always genotype cell lines; effects in BRAF wild-type models suggest off-target activity. |
| Clinical Activity | Confirmed partial responses in patients with BRAF-mutant colorectal cancer [6]. | Supports the preclinical genetic dependency. |
| Reported Combination | Synergistic with BTK inhibitor Ibrutinib; antagonistic with ATM inhibitor AZD1390 [7]. | Be aware of novel drug interactions that may confound results. |
The table below summarizes effective concentrations of this compound from recent studies for different experimental settings.
| Assay Type | Cell Line / Context | Key Finding / Effect | Effective Concentration | Source/Reference |
|---|---|---|---|---|
| Biochemical Assay | Cell-free | IC50 for ERK2 inhibition | 0.3 nM (IC50) | [1] [2] |
| Biochemical Assay | Cell-free | IC50 for ERK1 inhibition | 1.1 nM (IC50) | [1] [2] |
| Cell-Based (Western Blot) | A375 (BRAF V600E melanoma) | Reduction in p-RSK levels (IC50) | 0.14 μM (IC50) | [2] |
| Cell-Based (Western Blot) | A375 (BRAF V600E melanoma) | Reduction in p-ERK2 levels (IC50) | 0.086 μM (IC50) | [2] |
| Cell Viability (In vitro) | BRAF mutant cells (e.g., thyroid cancer, melanoma) | Sharp inhibition of cell proliferation and colony formation | 1 - 5 μM (for treatment over 5-15 days) | [3] |
| Cell Viability (In vitro) | Lung Adenocarcinoma (A549, HCC827, HCC4006) | Decreased cell viability | 50 nM, 0.5 μM, and 5 μM (after 48h) | [1] |
| Apoptosis & Combination | BRAF-mutant melanoma (sensitive & resistant) | Enhanced apoptosis in combination with BRAF inhibitor (PLX4032) | 1 - 5 μM (in combination) | [4] |
| In Vivo | KRAS/BRAF mutant xenograft mice | Significant single-agent tumor growth inhibition | 10 mg/kg (oral dose) | [1] [2] |
Here are answers to common experimental questions based on the latest findings.
Q1: Why is this compound ineffective in my cell model?
Q2: Can this compound overcome resistance to BRAF or MEK inhibitors?
Q3: What is a standard in vitro protocol for testing this compound?
To help visualize the experimental process and the drug's role, see the diagrams below.
For in vitro studies, the standard and appropriate vehicle for this compound is Dimethyl sulfoxide (DMSO) [1]. A stock solution of 10 mM this compound in DMSO is typically prepared, which is then diluted into the cell culture medium to achieve the desired working concentrations [1]. The volume of DMSO added to the cultures should be kept constant and minimal across all treatment groups, including the vehicle control group, which receives an equivalent volume of DMSO without the drug.
For in vivo administration, while the specific formulation used in preclinical studies is not detailed in the available literature, this compound is administered orally to animal models [1]. You should refer to the compound's datasheet from the supplier for a recommended formulation. A common starting point for such inhibitors is a suspension in a simple aqueous vehicle containing compounds like 0.5% methylcellulose and 0.2% Tween-80, but this must be confirmed for this compound.
The table below summarizes key methodologies from foundational studies on this compound.
| Experiment Type | Key Protocol Details | Vehicle Control Used | Positive Controls / Key Findings |
|---|---|---|---|
| Cell Viability Assay (CCK-8) [1] | Cells seeded in 96-well plates; treated daily with this compound for 5 days. Cell viability measured daily (Absorbance at 450nm). | DMSO | BRAF mutant cells (e.g., A375, BCPAP) showed sharp inhibition; RAS mutant or wild-type cells were largely unaffected. |
| Colony Formation Assay [1] | Cells seeded at low density (200-500 cells/well) in 6-well plates; treated daily with this compound for 8-15 days. Colonies fixed, stained with crystal violet, and photographed. | DMSO | Profound inhibition of colony formation selectively in BRAF mutant cell lines. |
| Cell Cycle & Apoptosis (Flow Cytometry) [1] | Cells treated with this compound for 24-48 hours. Cell cycle analyzed with a commercial kit; apoptosis detected with Annexin V-FITC/PI. | DMSO | Induced G1 phase cell-cycle arrest in BRAF mutant cells. Apoptosis analysis was also performed. |
| In Vivo Xenograft Study [1] | BRAF mutant xenograft mice model; this compound administered orally at 10 mg/kg daily for 21-28 days. Tumor volume and body weight monitored. | Not explicitly stated, but implied to be the drug's formulation solvent. | Selectively inhibited tumor growth in BRAF mutant models; well-tolerated (stable body weight). |
The following diagram outlines the logical workflow for setting up and analyzing a this compound experiment, highlighting where vehicle controls are critical.
Diagram 1: Workflow for in vitro this compound experiments.
Q1: What is the maximum concentration of DMSO I can use as a vehicle control in cell culture for this compound studies? A final DMSO concentration of 0.1% or lower is generally considered safe for most mammalian cell lines and does not cause significant cellular stress or toxicity on its own. You should confirm this threshold for your specific cell lines in a pilot experiment.
Q2: My vehicle control group in an in vivo study shows unexpected toxicity. What could be the cause? First, review the formulation of your vehicle. While DMSO is standard for in vitro work, it is rarely used neat for in vivo dosing due to toxicity. Ensure the vehicle used for oral gavage or injection is appropriate and that the dosing volume is within standard guidelines for your animal model. The vehicle control group should always be included to distinguish vehicle-specific effects from drug-specific effects.
Q3: The anti-tumor effect of this compound in my experiment is not significant. What are the potential reasons? The most critical factor is the genetic background of your model system. This compound has a BRAF mutation-dependent anti-tumor effect [1]. You must confirm that your cellular or animal model harbors a BRAF mutation (most notably the V600E mutation). The drug has little effect on RAS mutant or wild-type cells [1].
The table below lists common issues and suggested solutions.
| Problem | Potential Cause | Solution & Verification Step |
|---|---|---|
| High background cell death in vehicle control. | DMSO concentration is too high. | Perform a DMSO dose-response curve to find a non-toxic concentration; ensure all groups have the same final DMSO volume. |
| No drug effect in a BRAF mutant model. | Drug activity loss; incorrect model. | Verify genetic identity of cell line (e.g., Sanger sequencing); use a fresh aliquot of drug; include a positive control cell line from literature (e.g., A375). |
| High variation in in vivo tumor measurements. | Inconsistent drug formulation or dosing. | Standardize vehicle and drug suspension preparation; ensure uniform administration technique and timing. |
This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor that acts as an ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases 1/2). It potently inhibits ERK1/2 with biochemical potencies of 1.1 nM and 0.3 nM, respectively [1]. It is a key agent for targeting the downstream node of the MAPK (RAS-RAF-MEK-ERK) signaling pathway [2] [3].
The diagram below illustrates the primary signaling pathway targeted by this compound and the logical flow for considering its application in research.
The following table summarizes critical experimental observations regarding this compound's activity from recent studies.
| Experimental Context | Key Findings on this compound Efficacy | Research Implications |
|---|---|---|
| BRAF-Mutant Cancers (in vitro & in vivo) [2] | Selectively inhibits proliferation & colony formation; induces G1 phase cell-cycle arrest in BRAF V600E mutant cells (e.g., A375, HT-29). Minimal effect on most RAS mutant or wild-type lines. | Confers high selectivity, suggesting BRAF mutation status is a key biomarker for patient selection in research models. |
| Multiple Cancer Cell Lines [3] | Identified as one of several ERK1/2 inhibitors with varying profiles; some other inhibitors (SCH772984, VX-11e) showed off-target toxicity, while ulixertinib showed susceptibility to reactivation. | Positions this compound as a selective tool compound with a potentially favorable profile compared to other ERK inhibitors in certain contexts. |
| Subarachnoid Hemorrhage (Rat Model) [1] | Intracerebroventricular (i.c.v.) injection (30 min post-injury) reduced p-ERK1/2 levels at 24h, improved long-term neurologic deficits, and attenuated blood-brain barrier damage & neuronal apoptosis. | Suggests potential for central nervous system (CNS) activity in disease models involving ERK-driven neuronal injury. |
Based on the literature, here are detailed methodologies for key experiments investigating this compound's effects.
This protocol is foundational for establishing the drug's potency and genetic dependency.
This assay evaluates the long-term clonogenic survival of cells after drug exposure.
This protocol assesses the impact of this compound on cell cycle progression.
Q1: What is the primary genetic biomarker predictive of this compound sensitivity in cancer models? A1: Pre-clinical evidence strongly indicates that BRAF mutations, particularly the V600E hotspot mutation, confer high sensitivity to this compound. Cancer cells harboring this mutation show sharp inhibition of proliferation, colony formation, and G1 cell-cycle arrest, unlike most RAS mutant or wild-type cells [2].
Q2: How does this compound compare to other ERK1/2 inhibitors? A2: this compound is recognized for its high selectivity. Studies screening multiple ERK inhibitors found that some, like SCH772984 and VX-11e, can induce excessive toxicity not directly linked to ERK inhibition in certain cell lines. Others, like ulixertinib, can be prone to ERK reactivation over time. This compound's profile suggests it is a potent and selective tool for targeting ERK1/2 [3].
Q3: Has this compound been tested in non-oncological research models? A3: Yes. Research has explored its use in neurological disease models. In a rat model of subarachnoid hemorrhage, this compound (administered via i.c.v. injection) effectively reduced phosphorylated ERK levels, attenuated neuronal apoptosis, and improved long-term functional outcomes, indicating its potential utility in CNS injury research [1].
Q4: What is a key consideration for in vivo study design with this compound? A4: The route of administration is critical. While it is orally bioavailable in some models [2], successful studies in rat brain injury models required direct intracerebroventricular (i.c.v.) injection to ensure sufficient CNS penetration [1]. Researchers should consult the literature for their specific disease model to determine the optimal dosing route and regimen.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of efficacy in a BRAF mutant model | Acquired resistance via ERK reactivation or upregulation of parallel pathways (e.g., PI3K). | Test a combination therapy approach. Consider adding a PI3K pathway inhibitor, as concomitant PI3K inhibition has been shown to enhance the response to KRASG12C inhibitors, a principle that may apply to ERK inhibition [4]. |
| High, non-specific toxicity across cell lines | Potential off-target effects at high concentrations. | Titrate the drug concentration and perform a full dose-response curve. Compare the effects to other ERK inhibitors to determine if the toxicity is compound-specific or a general class effect [3]. |
| Variable results in in vivo models | Inadequate drug exposure in the target tissue. | Validate target engagement. For example, use western blot analysis of tissue lysates to confirm a reduction in phosphorylated ERK (p-ERK) levels. Adjust the route of administration or formulation to improve bioavailability to the target site [1]. |
The table below summarizes key quantitative data from recent preclinical studies involving this compound.
| Aspect | Details | Source/Context |
|---|---|---|
| Drug Name | This compound (also known as GDC-0994) | [1] [2] [3] |
| Modality | Small Molecule | [1] |
| Primary Target | ERK1/2 (MAPK1/3) | [1] [2] [3] |
| Biochemical Potency (IC₅₀) | 1.1 nM (ERK1), 0.3 nM (ERK2) | [2] |
| Key Findings | Crosses BBB in rat SAH model; improves long-term neurologic deficits. | [2] |
| Shows limited single-agent activity in melanoma; enhances effect of BRAF/MEK inhibitors. | [3] | |
| Dosing & Administration (Preclinical) | Intracerebroventricular (i.c.v.) injection, 30 minutes post-SAH induction in rats. | [2] |
Here are answers to some specific questions researchers might have.
Q1: What is the evidence that this compound can penetrate target tissues like the brain? Preclinical evidence from a 2023 study on subarachnoid hemorrhage (SAH) suggests that this compound is effective in the brain. In a rat model, treatment with this compound significantly reduced levels of phosphorylated ERK1/2 (p-Erk1/2) in the cerebrospinal fluid (CSF) and basal cortex. This led to improved sensorimotor function, reduced brain edema, and attenuated blood-brain barrier damage, indicating that the drug successfully engaged its target within the central nervous system [2].
Q2: Is this compound effective as a single agent, or is it better used in combination? The effectiveness likely depends on the context. In a rat model of SAH, this compound was effective as a single agent [2]. However, in oncology models, such as BRAF-mutant melanoma, a 2025 study found that this compound alone had limited antitumor activity. Its significant benefit came from combination therapy, where it enhanced apoptosis and growth inhibition when used with BRAF and/or MEK inhibitors, especially in resistant cell lines [3].
Q3: What are the recommended protocols for in vivo efficacy studies with this compound? The search results provide a methodology from a published in vivo study [2]:
This section offers guidance for designing and troubleshooting experiments based on current literature.
Considerations for Tumor Penetration Studies While direct data on tumor penetration optimization for this compound is not available in the search results, you can design studies based on established principles and its known properties.
Troubleshooting Common Challenges
The following diagrams, created with Graphviz, illustrate the drug's mechanism and a potential experimental workflow.
Diagram 1: this compound inhibits the MAPK pathway downstream of BRAF and MEK. This action can suppress cancer cell proliferation and survival, particularly in tumors where the pathway is reactivated despite upstream inhibition [3].
Diagram 2: A proposed workflow for evaluating this compound, highlighting the importance of testing combination therapies based on recent research findings [2] [3].
Based on the current literature, here are the main points to consider for your research:
This compound is a potent, orally available, and selective inhibitor of ERK1 and ERK2 kinases, which are part of the MAPK signaling pathway crucial for cell proliferation and survival [1] [2].
Key Biochemical and In Vitro Profile
This table summarizes the core quantitative data essential for experiment planning:
| Parameter | Value | Context / Measurement |
|---|---|---|
| IC50 (ERK1) | 1.1 nM | Biochemical assay [2] |
| IC50 (ERK2) | 0.3 nM | Biochemical assay [2] |
| IC50 (p-RSK) | 12 nM | Downstream target in tumor cells [2] |
| Solubility (DMSO) | ~81 mg/mL (183.73 mM) | Sonication is recommended [2] |
| Solubility (Ethanol) | ~81 mg/mL (183.73 mM) | Sonication is recommended [2] |
Comparative Analysis in Live-Cell Models
This data can help you select the appropriate cell lines and set appropriate concentration ranges for your assays.
| Cell Line | Cancer Type | Genetic Background | ERK Inhibition IC50 | Cell Viability IC50 |
|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma | ALKF1174L | 97 nM [1] | 467 nM [1] |
| HCT-116 | Colon Carcinoma | KRASG13D | Information missing | Information missing |
| H1299 | Lung Adenocarcinoma | NRASQ61K | Information missing | Information missing |
Here are detailed methodologies for key applications of this compound, compiled from research literature.
1. Inhibition of ERK1/2 Signaling in Immune Cells This protocol is used to study the role of ERK in macrophage polarization [3].
2. Verification of DUSP22 Signaling Pathway in Endothelial Cells This protocol is for modeling Endothelial-Mesenchymal Transition (EndMT) [3].
3. In Vivo Administration for Tumor Growth Inhibition this compound has demonstrated efficacy in mouse xenograft models [2].
The following diagram illustrates the primary signaling pathway targeted by this compound, providing a visual context for its mechanism of action.
Figure 1: this compound inhibits the ERK1/2 node in the MAPK signaling pathway, suppressing downstream effects like cell proliferation.
This diagram outlines a generalized workflow for testing this compound in a cell-based assay, which can be adapted to your specific research question.
Figure 2: A generic workflow for evaluating the effects of this compound in cell-based experiments.
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as GDC-0994) [1] |
| Chemical Formula | C₂₁H₁₈ClFN₆O₂ [1] |
| Molecular Weight | 440.86 g/mol [1] |
| Primary Mechanism | Highly selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases [2] |
| Biochemical Potency (IC₅₀) | ERK2: 0.3 nM; ERK1: 1.1 nM; p90RSK: 12 nM [2] |
| Key Metabolic Enzymes | Information not found in search results |
| Identified Metabolites | Information not found in search results |
Since direct data on metabolite interference is not available, your investigation would likely involve several key areas. The following diagram outlines a general workflow for investigating this issue, based on standard practices in drug development.
Based on the general principles of investigating metabolite interference, here are the steps you would need to take:
To obtain the specific data required for a comprehensive troubleshooting guide, I suggest you:
For a quick reference, here is a summary of the key physicochemical and known PK-related properties of this compound based on current information.
| Parameter | Description / Value |
|---|---|
| Generic Name | This compound (GDC-0994) [1] |
| Status | Investigational [1] |
| Chemical Formula | C₂₁H₁₈ClFN₆O₂ [1] |
| Average Mass | 440.86 g/mol [1] |
| Mechanism of Action | Modulator of MAPK1/ERK2 & MAPK3/ERK1 [1] |
| Key PK Parameters | Data Not Available in searched sources [1] |
Since specific PK parameters for this compound are not publicly available, you will typically need to determine them through experimental studies. The following workflow outlines the general process for estimating PK parameters using non-compartmental analysis (NCA), which is a standard approach.
In Vivo Pharmacokinetic Study
Bioanalytical Method using LC-MS/MS
Data Analysis using Non-Compartmental Methods
AUClast is from time zero to the last measurable concentration. AUCinf is extrapolated to infinity (AUClast + Clast/λz) [3] [4].ln(2)/λz [4].CL = Dose / AUCinf. For oral doses, apparent clearance is CL/F = Dose / AUCinf, where F is bioavailability [4].Vz = Dose / (AUCinf * λz). The apparent volume for oral doses is Vz/F [4].Q1: The analytical method for this compound has high carryover in the LC-MS/MS system. How can I reduce it? A: This is a common issue. You can try the following troubleshooting steps [2]:
Q2: How is the absolute oral bioavailability (F) of this compound calculated?
A: Absolute bioavailability requires data from both intravenous (IV) and oral (PO) dosing studies in the same subject/animal. It is calculated using the following formula [3]:
Fabs = (AUC_po / AUC_iv) × (Dose_iv / Dose_po) × 100%
Here, AUC is the area under the curve for each route of administration, and Dose is the respective administered dose.
Q3: What does the ERK signaling pathway look like that this compound targets? A: this compound is a modulator of MAPK1/ERK2 and MAPK3/ERK1 [1]. It acts within the RAS/MAPK pathway, which is crucial for cell processes like growth and survival. The following diagram illustrates this key signaling pathway.
The information and protocols provided here are based on general pharmacokinetic principles. As this compound is an investigational compound, its specific profile may vary.
Ravoxertinib is an orally bioavailable, highly selective ERK1/2 inhibitor that blocks the most distal kinase in the MAPK signaling cascade [1] [2]. Its primary application is in overcoming resistance to upstream BRAF and MEK inhibitors.
The diagram below illustrates this compound's role in the MAPK pathway and its therapeutic strategy.
The tables below summarize key quantitative data from preclinical studies to guide your in vitro and in vivo experimental designs.
Table 1: In Vitro Dosing & Efficacy in BRAF-Mutant Melanoma Cell Lines [1]
| Cell Line Context | This compound Monotherapy | This compound + BRAFi (PLX4032) | Key Readouts |
|---|
| BRAFi-Sensitive (Parental) | Reduced cell viability (less than BRAFi alone). | Additive effect on apoptosis induction. | - Reduced p-RSK (dose-dependent).
> Key Insight: this compound shows its most promising activity in combination regimens, especially for overcoming acquired resistance to BRAF/MEK inhibitors [1].
Table 2: Experimental Protocols for Key Assays [1]
| Assay Type | Recommended Protocol Summary | Critical Parameters |
|---|---|---|
| Cell Viability (Short-Term) | Treat cells for a defined period (e.g., 72h) with a dose range of this compound (e.g., 0.039 to 10 µM), alone and in combination. Use assays like MTT or CellTiter-Glo. | Include both parental and MAPKi-resistant lines. Use a wide concentration range to capture full dose-response. |
| Apoptosis Assay | Treat cells for 24-48 hours. Use flow cytometry to analyze the sub-G1 fraction of fixed, propidium iodide-stained cells. | Combination with BRAFi (e.g., 1-5 µM each) is crucial to observe significant effect, particularly in resistant lines. |
| Pathway Modulation (Western Blot) | Treat cells for 2-24 hours. Analyze lysates for phospho-RSK (primary marker of ERK inhibition), and total/phospho levels of MEK and ERK. | This compound does not majorly impact p-ERK levels. p-RSK is the most reliable pharmacodynamic marker for target engagement [1]. |
| Colony Formation (Long-Term) | Treat cells for a longer duration (e.g., 1-2 weeks), allowing colony formation. Fix and stain colonies to assess clonogenic survival. | Demonstrates the sustained, chronic effect of treatment and is effective even in resistant cells. |
Here are solutions to common experimental challenges based on published findings.
Problem: Lack of efficacy with this compound monotherapy.
Problem: Uncertain target engagement; Western Blot results for p-ERK are confusing.
Problem: Difficulty in overcoming strong resistance in aggressive cell lines.
Problem: Need for a reliable positive control in pathway inhibition assays.
What is the primary therapeutic promise of this compound? Its greatest potential lies in overcoming or delaying the emergence of resistance to BRAF and MEK inhibitors in BRAF-mutant cancers, like melanoma, by providing deeper suppression of the MAPK pathway [1].
Why is this compound effective even when upstream BRAF is resistant? Acquired resistance to BRAF/MEK inhibitors often leads to reactivation of the MAPK pathway downstream of MEK. As a direct ERK1/2 inhibitor, this compound blocks this terminal node, bypassing the upstream resistance mechanism [1].
Are there any FDA-approved ERK inhibitors? No. As of the latest literature, no ERK inhibitors have yet received FDA approval. Several molecules, including this compound, ulixertinib (BVD-523), and others, are in various preclinical and clinical trial stages [2].
The table below summarizes the primary biochemical and cellular assay data for Ravoxertinib, which is a potent and selective ERK1/2 inhibitor [1] [2].
| Assay Type | Target | Reported IC₅₀ / Value | Key Findings / Context |
|---|---|---|---|
| Biochemical (Cell-free) [1] [2] | ERK2 | 0.3 nM | Primary target; high potency. |
| Biochemical (Cell-free) [1] [2] | ERK1 | 1.1 nM | Primary target; high potency. |
| Cellular (Function in A375 cells) [2] | phospho-ERK2 | 0.086 µM (86 nM) | BRAF V600E mutant human melanoma cell line. |
| Cellular (Function in A375 cells) [2] | phospho-RSK | 0.14 µM (140 nM) | Downstream effector in BRAF V600E mutant cells. |
| In Vivo (Animal Model) [1] [2] | Dosage | 40 µg (oral gavage) | Shows significant single-agent activity in KRAS and BRAF mutant xenograft models. |
Here are detailed methodologies for key experiments cited in the data table.
In Vitro Cell-Based Assay (from [2])
In Vivo Efficacy Protocol (from [1] [2])
Recent In Vivo Application in Neurological Disease (from [3])
This diagram illustrates the simplified Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound inhibits ERK1/2 in the signaling pathway.
Q1: What is a well-tolerated solvent for the oral application of this compound in animal studies? A1: Based on vendor recommendations, GDC-0994 can be dissolved in 2% DMSO, 30% PEG 300, 5% Tween 80, in double-distilled water (ddH₂O) at a concentration of 5 mg/ml as a clear solution [2].
Q2: I am having trouble dissolving this compound. What should I check? A2:
Q3: What evidence supports the use of this compound in neurology research? A3: A 2023 study (retracted post-publication, so use with caution) demonstrated that in a rat model of subarachnoid hemorrhage, this compound administered via i.c.v. injection improved long-term neurologic deficits. It reduced brain edema, blood-brain barrier damage, and neuronal apoptosis through early inhibition of Erk1/2 phosphorylation [3]. This suggests a potential research application beyond oncology.
| Inhibitor Name | Key Characteristics (from search results) | Reported IC50 (ERK2, cell-free) | Cell Viability vs. ERK Inhibition (in live cells) |
|---|---|---|---|
| Ravoxertinib (GDC-0994) | Orally available; selective; shows efficacy in BRAF-mutant models [1] [2] [3]. | 0.3 nM [2] [4] | High AUC ratio (1.32); induces less cell death per unit of ERK inhibition [5]. |
| SCH772984 | Potent tool compound; frequently used in research [5]. | Information not in search results | Low AUC ratio (0.9); induces excessive, ERK-independent toxicity in some cell lines [5]. |
| Ulixertinib (BVD-523) | Clinical-grade inhibitor; shows activity in resistant settings [5]. | Information not in search results | High AUC ratio (1.27); prone to ERK reactivation over time [5]. |
| LY3214996 | Clinical-grade inhibitor [5]. | Information not in search results | Prone to ERK reactivation over time [5]. |
| VX-11e | Potent inhibitor in biochemical assays [5]. | Information not in search results | Induces excessive, ERK-independent toxicity in specific cell lines (e.g., HCT-116) [5]. |
A pivotal finding from a 2022 study is that the relationship between a drug's ability to inhibit ERK and its ability to kill cells varies significantly between inhibitors [5]. Researchers quantified this by calculating the ratio between the Area Under the Curve (AUC) for cell viability and ERK inhibition.
The efficacy of ERK inhibitors is also shaped by how cancer cells adapt during treatment.
The comparative data often comes from studies using consistent methodologies, which allows for a fair comparison between compounds.
To better understand the context of these inhibitors, the following diagram shows the MAPK/ERK signaling pathway they target.
The table below summarizes the available experimental data for Ravoxertinib and SCH772984, compiled from recent scientific publications.
| Parameter | This compound (GDC-0994) | SCH772984 |
|---|---|---|
| Biochemical IC50 (ERK1) | 6.1 nM [1] | 4 nM [2] |
| Biochemical IC50 (ERK2) | 3.1 nM [1] | 1 nM [2] |
| Cellular IC50 (p-RSK) | 12 nM [1] | 20 nM (in A375 cells) [2] |
| Key Cellular Phenotypes | Induces G1 cell cycle arrest; selectively inhibits growth of BRAF mutant cells [3]. | Induces apoptosis; shows efficacy in both RAS- and BRAF-mutant tumor cells [2]. |
| Relationship: Toxicity vs. ERK Inhibition | Lower toxicity relative to the degree of ERK inhibition [4]. | Induces "excessive toxicity" not directly linked to ERK inhibition in specific cell lines (e.g., SH-SY5Y) [4]. |
| Oral Bioavailability | Yes, shown to be orally active in vivo [5] [1]. | Information not specified in search results; typically administered intraperitoneally (i.p.) in studies [2]. |
The data in the table above is derived from standard experimental methods in cell biology and biochemistry. Here is a brief overview of the key protocols cited:
Beyond the raw numbers, the two inhibitors exhibit distinct profiles that may make one more suitable than the other for specific research applications.
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the points targeted by these inhibitors, providing context for their mechanism of action.
Ravoxertinib is an orally bioavailable, highly selective ATP-competitive inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1 and 2), which are the terminal kinases in the MAPK pathway [1]. Its selectivity is demonstrated through its potent and specific anti-tumor effects in models with specific genetic backgrounds.
The diagram below illustrates the MAPK signaling pathway and the site of this compound's action.
The available evidence for its selective action is summarized in the table below.
| Evidence Type | Experimental Findings | Implication for Selectivity |
|---|---|---|
| Genetic Dependency [1] | Potently inhibits cell viability and colony formation, and induces G1 cell-cycle arrest primarily in BRAF mutant cancer cell lines. Minimal effect on most RAS mutant or wild-type cells. | Action is highly selective for tumors with hyperactive MAPK signaling downstream of BRAF mutations. |
| Pathway Inhibition [1] [2] | Effectively reduces phosphorylation of RSK, a direct downstream substrate of ERK1/2, without majorly impacting phosphorylation levels of its upstream kinase, MEK. | Confirms on-target engagement of ERK1/2 within the MAPK pathway, demonstrating functional selectivity. |
| Resistance Reversal [2] | Retains the ability to inhibit MAPK signaling and induce apoptosis in melanoma cell lines with acquired resistance to BRAF inhibitors (e.g., Vemurafenib). | Its action is independent of upstream resistance mechanisms, highlighting its utility in a defined clinical context. |
The data supporting this compound's profile were generated using standard and robust preclinical research methods [1] [2]:
The table below compiles IC50 data from the search results, which includes both biochemical assays (on purified enzymes) and cellular assays (on live cancer cell lines).
| Inhibitor Name | Alternative Name(s) | Biochemical IC50 (ERK1/ERK2) | Cellular IC50 / Activity (Varies by cell line) |
|---|
| Ravoxertinib | GDC-0994 | 1.1 nM / 0.3 nM [1] [2] 6.1 nM / 3.1 nM [3] | • HCT-116 (Colon, KRASG13D): ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • SH-SY5Y (Neuroblastoma): ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • H1299 (Lung, NRASQ61K): Lower toxicity in relation to ERK inhibition [4]. • BRAF-mutant cells: Selective growth inhibition and G1 cell-cycle arrest [5]. | | Ulixertinib | BVD-523 | Information missing | • HCT-116: ERK inhibition IC50: 32 nM; Viability IC50: 36 nM [4]. • SH-SY5Y: ERK inhibition IC50: 86 nM; Viability IC50: 180 nM [4]. | | SCH772984 | Information missing | Information missing | • HCT-116: ERK inhibition IC50: 16 nM; Viability IC50: 14 nM [4]. • SH-SY5Y: ERK inhibition IC50: 75 nM; Viability IC50: 24 nM [4]. | | LY3214996 | Information missing | Information missing | Information missing | | VX-11e | Information missing | Information missing | • HCT-116: ERK inhibition IC50: 39 nM; Viability IC50: 12 nM [4]. |
Beyond the raw IC50 numbers, the search results provide crucial context for comparing these inhibitors.
While full protocols are not provided, the search results describe a common workflow for generating the cellular data cited above [4]:
The diagram below illustrates the signaling pathway targeted by these inhibitors and the core concepts of the cellular assay.
The table below summarizes the core characteristics and selective activity of Ravoxertinib.
| Property | Details |
|---|---|
| Other Name | GDC-0994 [1] |
| Primary Target | ERK1/2 (MAPK1/3) [2] |
| Biochemical Potency (IC₅₀) | ERK1: 1.1 nM; ERK2: 0.3 nM [2] |
| Key Off-Target | p90RSK (IC₅₀: 12 nM) [2] |
| Selectivity Note | Highly selective for ERK1/2; much less active against JNK or p38 MAPK [2] |
Research that compared several ERK inhibitors revealed important differences in their behavior, which are crucial for selecting the right tool for an experiment. The table below synthesizes findings from a study that used ERK1/2 and downstream kinase ELK1 reporter cell lines from lung, colon, and blood cancers [3].
| Inhibitor | Key Findings from Cellular Models |
|---|---|
| This compound (GDC-0994) | Showed expected toxicity related to ERK inhibition [3]. |
| SCH772984 | Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3]. |
| VX-11e | Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3]. |
| Ulixertinib (BVD-523) | Prone to ERK1/2 reactivation over time [3]. |
| LY3214996 | Prone to ERK1/2 reactivation over time [3]. |
| PD0325901 (MEK Inhibitor) | Prone to ERK1/2 reactivation over time; cells resistant to it remained sensitive to Ulixertinib [3]. |
To help you evaluate or replicate the key findings, here are summaries of the experimental methodologies used in the cited studies.
The following diagram illustrates the position of this compound within the MAPK signaling cascade, which explains its utility in overcoming resistance to upstream inhibitors.
To obtain a complete kinome-wide cross-reactivity profile for this compound, I suggest you:
The specificity of this compound is confirmed through a multi-faceted experimental approach, demonstrating its selective anti-tumor effect on cells with specific genetic backgrounds, particularly those harboring BRAF mutations [1].
The table below summarizes the key experimental findings that establish its specificity profile:
| Experimental Readout | Observation in BRAF mutant cells | Observation in RAS mutant or wild-type cells |
|---|---|---|
| Cell Viability | Sharply inhibited [1] | Minimal effect on most cell lines [1] |
| Colony Formation | Sharply inhibited [1] | Little effect [1] |
| Cell Cycle Arrest | Remarkable G1 phase arrest [1] | Not typically observed |
| Gene Expression Changes | Significant changes in cell cycle-related genes [1] | No remarkable changes in such genes [1] |
| In Vivo Tumor Growth | Selectively inhibited in xenograft models [1] | Information not specific in sources |
Different ERK inhibitors exhibit varying cellular efficacy and toxicity profiles, which are not always directly correlated. The table below compares this compound with other inhibitors based on live-cell studies:
Table based on data from Berger et al. (2022) using H1299 (NRASQ61K), HCT-116 (KRASG13D), and SH-SY5Y cell lines [2].
| ERK1/2 Inhibitor | Mean Viability/ERK Inhibition AUC Ratio | General Notes on Specificity and Toxicity |
|---|---|---|
| This compound (GDC-0994) | 1.32 | High mean AUC ratio suggests lower toxicity for a given level of ERK inhibition [2]. |
| Ulixertinib (BVD-523) | 1.27 | Prone to ERK1/2 reactivation over time, which can sometimes be reversed with fresh drug [2]. |
| LY3214996 | 1.16 | Prone to ERK1/2 reactivation over time [2]. |
| SCH772984 | 0.90 | Low AUC ratio indicates excessive toxicity not directly related to ERK inhibition in specific cell lines [2]. |
| VX-11e | Information not specified | Can induce excessive toxicity in specific cell lines (e.g., HCT-116) [2]. |
The specificity of this compound is determined using a combination of the following standardized biochemical and cellular assays.
The following diagrams illustrate the key signaling pathway targeted by this compound and the logical workflow for confirming its specificity.
| Feature | Description |
|---|---|
| Drug Name | This compound (also known as GDC-0994) [1] [2] |
| Target | ERK1/2 (key downstream nodes of the MAPK pathway) [1] |
| Primary Mechanism | Highly selective, small-molecule inhibitor of ERK1/2; induces G1 phase cell-cycle arrest [1] |
| Key Genetic Biomarker | Strongest anti-tumor effect in cancers with BRAF mutations; minimal effect in most RAS mutant or wild-type cells [1] |
| Observed Efficacy | Sharp inhibition of cell proliferation and colony formation in BRAF mutant cells; significant tumor growth inhibition in BRAF mutant xenograft models [1] |
| Reported Safety | An acceptable safety and pharmacodynamic profile was reported in a Phase I clinical trial [1] |
| Notable Combinations | Shows additive/synergistic effects in tumor spheroids when combined with PI3K inhibitors (e.g., Alpelisib, Inavolisib, Copanlisib) [2] |
To help contextualize the data on this compound, here are the methodologies from key studies cited in the search results.
While a direct therapeutic window comparison for this compound is not available, the search results highlight other targeted agents where a favorable therapeutic index is a key focus, which can serve as a useful reference for your research.
The diagram below illustrates the position of this compound within the MAPK signaling cascade and helps explain its biomarker-driven selectivity.
This mechanistic insight is key to understanding its therapeutic potential: by targeting the final step in the MAPK pathway, it can theoretically inhibit signaling downstream of various upstream mutations, yet its efficacy is highly dependent on the specific genetic context [1].
The following table summarizes key experimental data for Ravoxertinib and other ERK inhibitors in development.
| Compound Name | Biochemical Potency (IC50) | Cellular Activity & In Vivo Efficacy | Clinical Status |
|---|
| This compound (GDC-0994) | ERK1: 6.1 nM ERK2: 3.1 nM p-RSK: 12 nM [1] | Decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) [1]. Significant single-agent activity in KRAS- and BRAF-mutant human xenograft tumors in mice [1]. | Clinical trial stage [2] | | Ulixertinib (BVD-523) | ERK2: < 0.3 nM (IC50) [3] | Information not available in search results. | Clinical trial stage [2] | | SCH772984 | ERK2: 1 - 4 nM (IC50) [3] | Information not available in search results. | Preclinical/Clinical trial stage [2] | | Tizaterkib | ERK2: 0.66 nM (IC50) [3] | Information not available in search results. | Information not available | | Sonvuterkib | ERK2: 0.54 nM (IC50) [3] | Information not available in search results. | Information not available |
The methodologies behind the cited data are crucial for interpretation and reproducibility.
To contextualize the drug data, the diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, a key driver in many cancers that ERK inhibitors like this compound are designed to block.
This pathway is deregulated in approximately 40% of all human cancers, making it a critical therapeutic target [2]. As the terminal kinase in this cascade, ERK is a promising node for inhibition to block signals from various upstream mutations.
The table below summarizes findings from a 2022 study that investigated the relationship between ERK inhibition and drug-induced toxicity in several cancer cell lines [1].
| ERK Inhibitor | Reported Toxicity Findings in Preclinical Models |
|---|---|
| Ravoxertinib | Showed ERK-dependent toxicity; the relationship between cell viability and ERK inhibition varied by cell line [1]. |
| SCH772984 | Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1]. |
| LY3214996 | Prone to ERK1/2 reactivation over time [1]. |
| Ulixertinib (BVD-523) | Prone to ERK1/2 reactivation over time. Cells resistant to the MEK inhibitor PD0325901 remained sensitive to ulixertinib [1]. |
| VX-11e | Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1]. |
| PD0325901 (MEK Inhibitor) | Prone to ERK1/2 reactivation over time. Cells resistant to it remained sensitive to ulixertinib [1]. |
The data in the table above was generated using the following experimental protocols [1]:
The following diagram illustrates the MAPK/ERK signaling pathway and the site of action for ERK1/2 inhibitors like this compound.
Ravoxertinib is a highly selective, orally bioavailable small-molecule inhibitor that targets ERK1 and ERK2 (also known as MAPK3 and MAPK1) [1] [2]. These kinases are the final downstream nodes in the RAS/RAF/MEK/ERK pathway (or MAPK pathway), a critical signaling cascade that regulates cell growth, proliferation, and survival [3]. By directly inhibiting ERK1/2, this compound aims to suppress the hyperactive signaling that drives cancer growth and to overcome resistance that can develop against upstream inhibitors (e.g., BRAF or MEK inhibitors) [2] [4].
The diagram below illustrates the position of ERK1/2 within this pathway and the site of this compound's action.
Preclinical studies highlight that the anti-tumor effect of this compound is highly dependent on the genetic profile of the cancer cells, with BRAF mutant cells showing exceptional sensitivity [2].
The table below summarizes key preclinical findings for this compound monotherapy.
| Cancer Model Type | Genetic Background | Key Experimental Findings | Reference |
|---|---|---|---|
| Various human cancer cell lines (e.g., melanoma, thyroid) | BRAF V600E mutation | Sharply inhibited cell proliferation and colony formation; induced G1 phase cell-cycle arrest. | [2] |
| Various human cancer cell lines | RAS mutant or wild-type | Had little effect on cell behaviors in most cell lines. | [2] |
| BRAF mutant xenograft mice model | BRAF mutation | Selectively and significantly inhibited tumor growth in vivo. | [2] |
| Lung, colon, neuroblastoma, & leukemia reporter lines | KRAS/NRAS mutations | Effectively inhibited ERK signaling; toxicity profile varied across different ERK inhibitors. | [4] |
A typical experimental workflow used to generate this data involves several key steps, as shown in the diagram below.
This compound is one of several ERK inhibitors under investigation. The table below compares it with other agents in its class and outlines its performance in combination therapies.
| Therapy (Code/Name) | Primary Target | Key Differentiating Findings / Combination Context |
|---|---|---|
| This compound (GDC-0994) | ERK1/2 | Orally bioavailable; selective anti-tumor activity in BRAF mutant models; shows combinatorial efficacy with AKT inhibitors [2] [5]. |
| Ulixertinib (BVD-523) | ERK1/2 | Shows activity in early-phase trials; can inhibit cells that have become resistant to MEK inhibitors [4]. |
| SCH772984 | ERK1/2 | Preclinical compound; one study noted it induced toxicity in some cell lines beyond its ERK-inhibitory effects [4]. |
| Sotorasib | KRAS G12C | Approved KRAS G12C inhibitor; demonstrated additive/synergistic effects when combined with Ipatasertib (AKT inhibitor) in KRAS G12C mutant lines [5]. |
| Ipatasertib | AKT (Pan) | AKT inhibitor; combination with this compound resulted in additive/greater-than-additive cytotoxicity in ~50% of cell lines screened [5]. |
| Selumetinib | MEK1/2 | Upstream MEK inhibitor; also shows strong combinatorial activity with Ipatasertib [5]. |
To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.
1. Cell Viability and Proliferation Assay [2]
2. Monolayer Colony Formation Assay [2]
3. Cell Cycle and Apoptosis Analysis [2]
4. 3D Spheroid Combination Screening [5]
The table below summarizes the core characteristics and key experimental findings for Ravoxertinib.
| Aspect | Details |
|---|
| Basic Profile | Compound Class: Synthetic organic, small molecule [1] Primary Target: ERK1/2 (MAPK1/MAPK3) [1] [2] Oral Availability: Yes [2] | | Biochemical Potency (IC₅₀) | ERK2: 0.3 nM [2] ERK1: 1.1 nM [2] | | Cellular Activity | In A375 cells (BRAF V600E): IC₅₀ of 0.086 µM for pERK2 reduction; IC₅₀ of 0.14 µM for pRSK reduction [2]. | | In Vivo Evidence | Inhibits tumor growth in KRAS- and BRAF-mutant human xenograft models in mice [2]. Shows efficacy in animal models of subarachnoid hemorrhage, colorectal cancer bone metastasis, and lymphangiectasia [3] [4] [5]. | | Clinical Status | Phase 1 clinical trials completed for locally advanced or metastatic solid tumors, both as a monotherapy and in combination with the MEK inhibitor Cobimetinib [1] [2]. |
This compound has been characterized using multiple independent methods that confirm its on-target activity and functional effects.
The following diagram illustrates the primary signaling pathway and the points of intervention for validation assays.
This orthogonal strategy, using independent methods to measure the same quality attribute (ERK inhibition), provides a comprehensive and robust validation, aligning with regulatory guidance for critical quality assessment [7].
For researchers aiming to replicate or design validation studies, here are the methodologies cited in the literature.